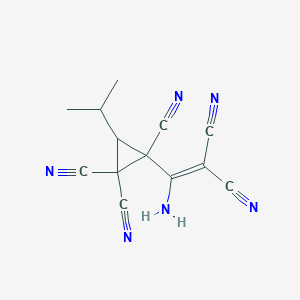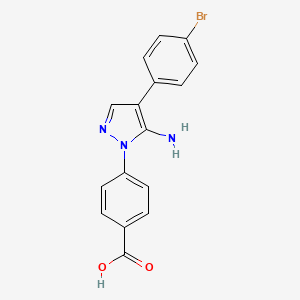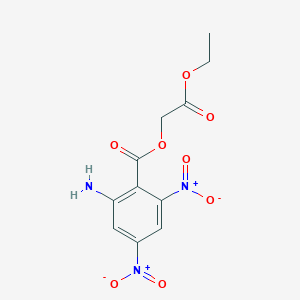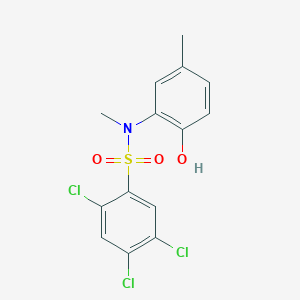
2-(1-Amino-2,2-dicyanovinyl)-3-isopropyl-1,1,2-cyclopropanetricarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Amino-2,2-dicyanovinyl)-3-isopropyl-1,1,2-cyclopropanetricarbonitrile is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a cyclopropane ring substituted with multiple nitrile groups and an amino group, making it a versatile molecule for chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Amino-2,2-dicyanovinyl)-3-isopropyl-1,1,2-cyclopropanetricarbonitrile typically involves multi-step organic reactions. One common method includes the reaction of a suitable cyclopropane precursor with nitrile-containing reagents under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely .
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-Amino-2,2-dicyanovinyl)-3-isopropyl-1,1,2-cyclopropanetricarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitrile groups to amines or other functional groups.
Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitrile oxides, while reduction can produce primary amines .
Wissenschaftliche Forschungsanwendungen
2-(1-Amino-2,2-dicyanovinyl)-3-isopropyl-1,1,2-cyclopropanetricarbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Explored for its potential therapeutic properties, including its role in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(1-Amino-2,2-dicyanovinyl)-3-isopropyl-1,1,2-cyclopropanetricarbonitrile involves its interaction with specific molecular targets. The compound can undergo aza-Michael addition with primary amines, leading to the formation of highly fluorescent imine derivatives. This reaction is accompanied by a significant increase in fluorescence, making it useful for detecting primary amines .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(1-Amino-2,2-dicyanovinyl)-3-phenyl-1,1,2-cyclopropanetricarbonitrile
- 2-(1-Amino-2,2-dicyanovinyl)-3-(3-nitrophenyl)-1,1,2-cyclopropanetricarbonitrile
Uniqueness
2-(1-Amino-2,2-dicyanovinyl)-3-isopropyl-1,1,2-cyclopropanetricarbonitrile is unique due to its specific structural configuration, which imparts distinct chemical reactivity and fluorescence properties. This makes it particularly valuable in applications requiring sensitive detection of primary amines .
Eigenschaften
Molekularformel |
C13H10N6 |
|---|---|
Molekulargewicht |
250.26 g/mol |
IUPAC-Name |
2-(1-amino-2,2-dicyanoethenyl)-3-propan-2-ylcyclopropane-1,1,2-tricarbonitrile |
InChI |
InChI=1S/C13H10N6/c1-8(2)10-12(5-16,6-17)13(10,7-18)11(19)9(3-14)4-15/h8,10H,19H2,1-2H3 |
InChI-Schlüssel |
PYEYLPWBRITAAA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1C(C1(C#N)C(=C(C#N)C#N)N)(C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![diethyl (6E)-4-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-4-methyl-6-{2-[(4-methylphenyl)sulfonyl]hydrazinylidene}cyclohexane-1,3-dicarboxylate](/img/structure/B14942959.png)
![5-(3,4-dimethoxyphenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-[(4-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14942962.png)
![3-(4-nitrophenyl)-6-phenyl-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione](/img/structure/B14942973.png)
![4,8-dimethoxy-1H-[1,3]dioxolo[4,5-f]benzotriazole](/img/structure/B14942979.png)

![4-(4-fluorophenyl)-1-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B14942990.png)
![1-(2-chlorobenzyl)-3-hydroxy-3-[2-oxo-2-(3,4,5-trimethoxyphenyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B14942996.png)

![3-{[(3-methoxyphenyl)amino]methyl}-1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazol-5-ol](/img/structure/B14943022.png)
![7H-[1,2,4]Triazolo[4,3-b][1,2,4]triazole, 3-[(4-pyridinylmethyl)thio]-](/img/structure/B14943035.png)
![7-(4-hydroxy-3-methoxyphenyl)-1-(3-methoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one](/img/structure/B14943040.png)

![N-benzyl-7,10-dimethyl-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B14943065.png)
![3-[6-(1-Ethyl-3,5-dimethylpyrazol-4-yl)-[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-3-yl]pyridine](/img/structure/B14943069.png)
